molecular formula C13H12N2O4S B3270295 N-benzyl-4-nitrobenzenesulfonamide CAS No. 52374-25-1

N-benzyl-4-nitrobenzenesulfonamide

Cat. No. B3270295
M. Wt: 292.31 g/mol
InChI Key: OKABXQCJRCTYLI-UHFFFAOYSA-N
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Patent
US06949567B2

Procedure details

N-benzyl-4-nitrobenzenesulfonamid (60 g, 1 eq) was dissolved in anhydrous ethanol (2 l) and Pd/C (10 g, 1 eq) was added under inert atmosphere. The mixture was stirred under a hydrogen atmosphere for 8 h. Then the solution was filtered over Celite, concentrated in vacuo to ˜40 ml and then crystallized. The product was washed twice with ethanol (20 ml) at 4° C., filtered and dried in vacuo to give 4-amino-N-benzylbenzenesulfonamide. Yield 75%.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][S:9]([C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][CH:13]=1)(=[O:11])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)C.[Pd]>[NH2:18][C:15]1[CH:16]=[CH:17][C:12]([S:9]([NH:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)(=[O:11])=[O:10])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
2 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under a hydrogen atmosphere for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the solution was filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to ˜40 ml
CUSTOM
Type
CUSTOM
Details
crystallized
WASH
Type
WASH
Details
The product was washed twice with ethanol (20 ml) at 4° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)S(=O)(=O)NCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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